![molecular formula C11H16F3NO5 B2735620 (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2411178-07-7](/img/structure/B2735620.png)
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a carboxylic acid group (-COOH), an isobutyl group (2-Methylpropan-2-yl), and a trifluoromethoxy group (-OCF3).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive, and can participate in various reactions such as esterification and amide formation. The trifluoromethoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The trifluoromethoxy group could influence the compound’s polarity and hence its solubility in different solvents .Scientific Research Applications
- EN300-7463211 has shown promise as a potential anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique structure and trifluoromethoxy group contribute to its activity against cancer cells .
- Inflammation plays a crucial role in various diseases. EN300-7463211’s anti-inflammatory properties have been explored, particularly in models of chronic inflammation. Understanding its mechanisms of action could lead to novel therapeutic strategies .
- Some studies suggest that EN300-7463211 may have cardiovascular benefits. Researchers have investigated its impact on heart function, blood pressure regulation, and vascular health. These findings could pave the way for cardiovascular drug development .
- EN300-7463211 exhibits analgesic (pain-relieving) properties. Researchers have studied its potential as an alternative to existing pain medications. Understanding its mode of action and safety profile is essential for clinical translation .
- The complex three-dimensional structure of EN300-7463211 presents synthetic challenges. Scientists have developed innovative strategies for its total synthesis. These efforts contribute to the advancement of synthetic methodologies in organic chemistry .
- Researchers have explored EN300-7463211’s interactions with biological targets. Understanding its binding affinity, selectivity, and pharmacokinetics is crucial for drug development. Computational modeling and experimental studies provide valuable insights .
Anticancer Research
Anti-Inflammatory Properties
Cardiovascular Applications
Analgesic Effects
Chemical Synthesis Strategies
Biological Activity Profiling
Future Directions
properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUABPPTMKHIHH-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

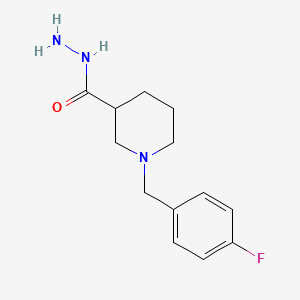
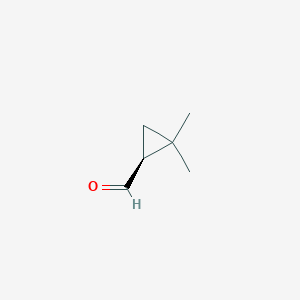


![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
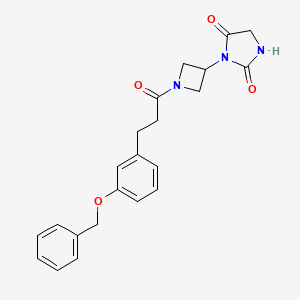
![2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2735547.png)

![2-[[3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2735549.png)
![3-[(3-Amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/no-structure.png)
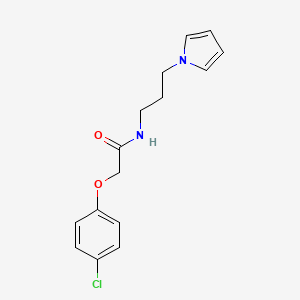
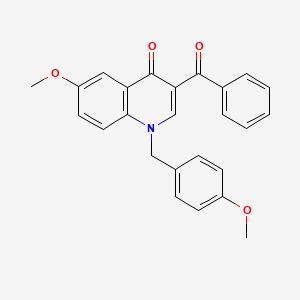

![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)